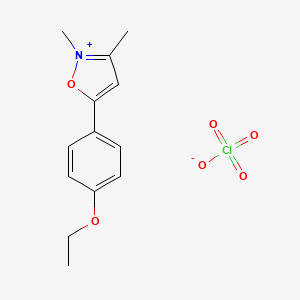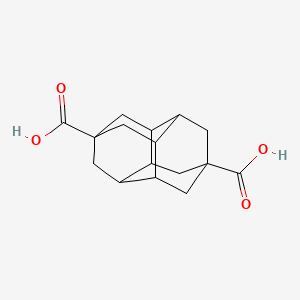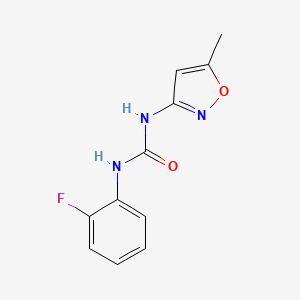![molecular formula C10H15ClO B14637028 4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 55784-69-5](/img/structure/B14637028.png)
4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a bicyclic ketone compound. It is structurally related to camphor, a well-known natural product. The compound features a chlorine atom at the 4-position and three methyl groups at the 1, 7, and 7 positions of the bicyclo[2.2.1]heptane ring system. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the chlorination of camphor or its derivatives. One common method is the chlorination of camphor using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction proceeds via the formation of an intermediate chlorinated camphor, which is then purified to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as
Properties
CAS No. |
55784-69-5 |
|---|---|
Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
4-chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15ClO/c1-8(2)9(3)4-5-10(8,11)6-7(9)12/h4-6H2,1-3H3 |
InChI Key |
CVWPMLBZPBDOGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14636965.png)
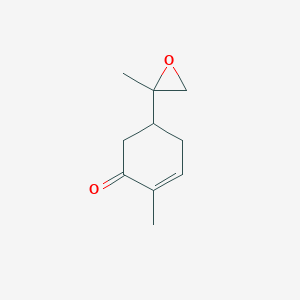
![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)
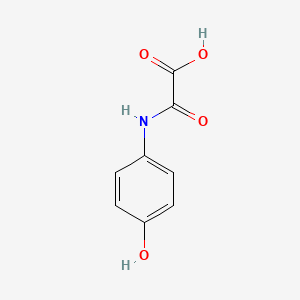
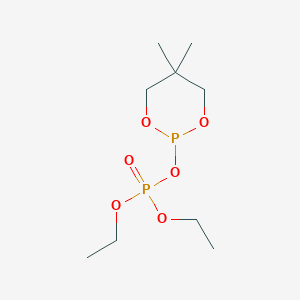
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)
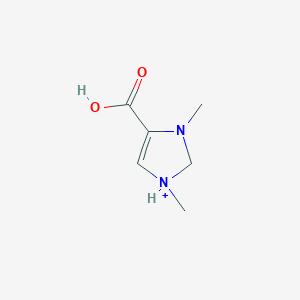
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)

